7-Bromoquinoline-3-carboxamide

概要

説明

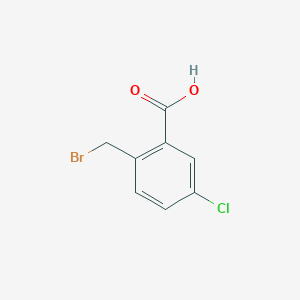

7-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H7BrN2O .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, quinoline and its analogues have been the subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.08 . It is a solid at room temperature and should be stored in a dry environment . Unfortunately, more specific physical and chemical properties are not available in the current literature.

科学的研究の応用

Organocatalytic Synthesis and Pharmacological Properties

Research indicates the utilization of quinoline carboxamides in the development of compounds with anticonvulsant, antinociceptive, and anti-inflammatory activities. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated effective pharmacological properties in vivo, highlighting their potential in medicinal chemistry applications (Wilhelm et al., 2014).

Photolabile Protecting Groups

Brominated hydroxyquinolines have been developed as photolabile protecting groups for carboxylic acids, offering higher quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes them useful in biological studies for controlling the release of biological messengers in vivo with light (Fedoryak & Dore, 2002).

Novel Photoremovable Protecting Group

8-Bromo-7-hydroxyquinoline (BHQ) serves as an efficient photoremovable protecting group for physiological use, facilitating the study of cellular physiology with light, particularly through two-photon excitation. BHQ's properties, including water solubility and low fluorescence, alongside its photochemical and photophysical characteristics, are promising for regulating biological effector actions in cell and tissue culture (Zhu et al., 2006).

HIV-1 Integrase Inhibitors

Derivatives of quinoline carboxamides, such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones, have been explored for their inhibitory effects against human immunodeficiency virus type 1 integrase. These studies have shown promising results, with several compounds displaying low nanomolar inhibitory concentrations, highlighting the potential of quinoline carboxamides in antiviral drug development (Billamboz et al., 2013).

Safety and Hazards

The safety information for 7-Bromoquinoline-3-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it is expected that future research will continue to explore the potential applications of 7-Bromoquinoline-3-carboxamide and similar compounds.

作用機序

Target of Action

Quinoline-3-carboxamides, such as 7-Bromoquinoline-3-carboxamide, have been found to interact with the S100A9 protein . S100A9 is a protein that plays a significant role in the regulation of inflammatory processes and immune response .

Mode of Action

The interaction between this compound and S100A9 is strictly dependent on both Zn++ and Ca++ . This interaction improves the cytotoxicity of natural killer (NK) cells against certain types of cells and augments their immunoregulatory functions .

Biochemical Pathways

The activation of S100A9 by this compound leads to an increase in the cell surface expression of DNAX accessory molecule-1 (DNAM-1) on NK cells . This activation improves the cytotoxicity of NK cells and augments their immunoregulatory functions .

Pharmacokinetics

Similar compounds have been studied in systemic lupus erythematosus (sle) patients to evaluate their pharmacokinetics and tolerability .

Result of Action

The result of the action of this compound is the improved cytotoxicity of NK cells against certain types of cells, such as B16F10 melanoma cells . This leads to an augmentation of their immunoregulatory functions .

Action Environment

The action of this compound is influenced by the presence of Zn++ and Ca++ ions . These ions are necessary for the interaction between this compound and its target, S100A9 .

特性

IUPAC Name |

7-bromoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZBTKDTNZGKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739776 | |

| Record name | 7-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1296950-66-7 | |

| Record name | 7-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1510319.png)

![(1-Hydroxycyclohexyl)[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B1510326.png)

![4-bromo-5-chloro-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1510343.png)

![(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine tetrahydrochloride hydrate](/img/structure/B1510361.png)

![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)